molecular formula C15H18N2O2S B2535085 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea CAS No. 1396633-27-4

1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2535085
CAS No.: 1396633-27-4
M. Wt: 290.38
InChI Key: JYEHEAQNBOKOQA-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea is an organic compound that features both phenoxy and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea typically involves the reaction of 2-phenoxyethylamine with 2-(thiophen-3-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions such as higher temperatures, the use of catalysts, and continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)-3-[2-(thiophen-2-yl)ethyl]urea: Similar structure but with a different position of the thiophene ring.

    1-(2-Phenoxyethyl)-3-[2-(furan-3-yl)ethyl]urea: Similar structure but with a furan ring instead of thiophene.

Biological Activity

1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a urea functional group linked to both a phenoxyethyl group and a thiophen-3-yl ethyl group. Its molecular formula is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 350.43 g/mol. The presence of these functional groups allows the compound to interact with various biological targets, making it a candidate for drug development.

Property Details
Molecular FormulaC14H16N2O2SC_{14}H_{16}N_{2}O_{2}S
Molecular Weight350.43 g/mol
Functional GroupsUrea, Phenoxyethyl, Thiophene

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, potentially modulating pathways involved in pain perception and inflammation.

The proposed mechanism involves the binding of the compound to target proteins, altering their activity and influencing cellular processes. This interaction is critical for developing therapeutic agents aimed at treating conditions associated with inflammation and pain.

Anti-inflammatory Effects

Research indicates that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, in vitro studies have shown that it can lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers commonly associated with inflammatory responses.

Analgesic Properties

The analgesic effects of this compound have been evaluated in animal models. In these studies, the compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential as a new pain management option.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Inflammatory Response : A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound significantly reduced paw edema and inflammatory cell infiltration compared to control groups.
  • Pain Management Evaluation : Another investigation assessed the analgesic effects using the hot plate test in rodents. Results indicated that administration of the compound resulted in increased latency to respond to thermal stimuli, indicating effective pain relief.
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and cyclooxygenase (COX) enzymes revealed that it acts as a selective COX inhibitor, which is crucial for its anti-inflammatory properties.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(16-8-6-13-7-11-20-12-13)17-9-10-19-14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEHEAQNBOKOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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